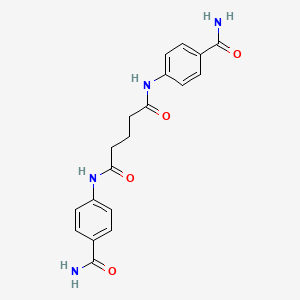

N,N'-bis(4-carbamoylphenyl)pentanediamide

Description

N,N'-bis(4-carbamoylphenyl)pentanediamide is a bisamide compound characterized by a pentanediamide core flanked by two 4-carbamoylphenyl groups.

Properties

IUPAC Name |

N,N'-bis(4-carbamoylphenyl)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c20-18(26)12-4-8-14(9-5-12)22-16(24)2-1-3-17(25)23-15-10-6-13(7-11-15)19(21)27/h4-11H,1-3H2,(H2,20,26)(H2,21,27)(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLHCRSUYHSVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-carbamoylphenyl)pentanediamide typically involves the reaction of 4-aminobenzamide with glutaric anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-carbamoylphenyl)pentanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-carbamoylphenyl)pentanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N,N'-bis(4-carbamoylphenyl)pentanediamide is being investigated for its role as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors, making it a candidate for developing new therapeutic agents. The compound's ability to modulate biological pathways positions it as a potential treatment for diseases such as cancer and inflammatory disorders.

Case Study: STING Agonists

Recent research has highlighted the role of similar compounds in developing STING (Stimulator of Interferon Genes) agonists, which have shown promise as anti-tumor agents. By optimizing the linker and scaffold of these compounds, researchers aim to enhance their efficacy and specificity in targeting tumors while minimizing side effects .

Materials Science

Novel Material Development:

The unique structural characteristics of this compound make it suitable for creating advanced materials with specific electronic or optical properties. These materials can be utilized in various applications, including organic electronics, photonics, and nanotechnology.

Data Table: Material Properties Comparison

| Property | This compound | Other Compounds |

|---|---|---|

| Thermal Stability | High | Moderate |

| Electrical Conductivity | Moderate | Variable |

| Optical Absorption | UV-Vis Active | UV Active |

Biological Studies

Cellular Mechanisms:

this compound is utilized in biological studies to understand its effects on cellular processes. Research indicates its potential to influence gene expression and cellular signaling pathways, which could lead to advancements in cancer therapy and regenerative medicine.

Case Study: In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to this compound can inhibit specific enzymes involved in tumor growth. These findings suggest that further exploration of this compound could yield significant insights into its therapeutic applications .

Mechanism of Action

The mechanism of action of N,N’-bis(4-carbamoylphenyl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N'-bis(4-carbamoylphenyl)pentanediamide and related compounds:

Structural and Functional Insights

- Substituent Effects: Carbamoyl (NH₂CO-): Enhances hydrogen bonding and solubility compared to electron-withdrawing groups like nitro (NO₂) or cyano (CN). This may explain the low cytotoxicity observed in analogs like compound 5 (hexanediamide) . Amidine (NH₂C=NH): Positively charged amidine groups in compound 2 enhance anti-parasitic activity against Trypanosoma brucei (IC₅₀: 0.1–1 µM) but may reduce metabolic stability .

Chain Length :

Physicochemical Properties

- Melting Points: Compounds with polar substituents (amidine, carbamoyl) had higher melting points (>300°C) compared to cyano-substituted analogs (238–239°C), likely due to stronger intermolecular forces .

- Solubility: Carbamoyl groups may enhance aqueous solubility relative to nitro or cyano groups, critical for drug delivery applications .

Biological Activity

N,N'-bis(4-carbamoylphenyl)pentanediamide, a compound with the molecular formula C19H22N6O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of this compound features two carbamoyl groups attached to a central pentanediamide backbone. This unique arrangement is believed to contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O2 |

| Molecular Weight | 362.42 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones indicating effective antibacterial action .

Antioxidant Potential

Antioxidant assays conducted on similar compounds suggest that they may exhibit protective effects against oxidative stress. The ABTS assay results indicate that certain derivatives can achieve high percentage inhibition rates comparable to standard antioxidants like ascorbic acid .

Cytotoxicity and Anticancer Activity

Cytotoxicity studies reveal that this compound may influence cancer cell viability. For example, related compounds have shown promising results in inhibiting the growth of human cancer cell lines, suggesting potential applications in cancer therapy .

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 (melanoma) | Not specified |

| Related Compound A | SK-Hep1 (liver cancer) | 26.09 |

| Related Compound B | Eca109 (esophageal) | Not specified |

The mechanism of action for this compound is hypothesized to involve the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells. This aligns with findings from similar bis(benzimidazole) complexes, which have demonstrated the ability to sensitize cancer cells by promoting DNA strand breaks and activating apoptotic pathways .

Case Studies

Several case studies illustrate the structure-activity relationship (SAR) for compounds related to this compound:

- Antimicrobial Efficacy : A study on bis-chloroacetamide derivatives indicated a significant correlation between structural modifications and increased antibacterial activity against E. coli and B. subtilis .

- Anticancer Properties : Research on bis(spiropyrazolone)cyclopropanes showed varied cytotoxic effects across different human tumor cell lines, emphasizing the importance of structural features in determining biological activity .

- Antioxidant Activities : Comparative studies on sulfide derivatives highlighted their antioxidant potential, with some achieving inhibition rates near those of established antioxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.